molecular formula C9H7F B14464572 Benzene, 1-fluoro-4-(1,2-propadienyl)- CAS No. 70090-77-6

Benzene, 1-fluoro-4-(1,2-propadienyl)-

Cat. No.: B14464572
CAS No.: 70090-77-6
M. Wt: 134.15 g/mol
InChI Key: GDSCATHLAGXCTR-UHFFFAOYSA-N
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Description

"Benzene, 1-fluoro-4-(1,2-propadienyl)-" is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 1-position and a 1,2-propadienyl (allene) group at the 4-position. The 1,2-propadienyl group consists of three contiguous carbons with two cumulative double bonds (C=C=C), conferring unique electronic and steric properties. The fluorine atom introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Its molecular formula is C₉H₇F, with a molecular weight of 134.15 g/mol (calculated from analogous structures in ).

Key structural features include:

  • Allene moiety: The sp-hybridized central carbon in the 1,2-propadienyl group creates two orthogonal π-systems, enabling distinct orbital interactions.
  • Fluorine substitution: The para-fluorine atom polarizes the aromatic ring, directing reactivity in electrophilic substitution reactions.

Properties

CAS No.

70090-77-6

Molecular Formula

C9H7F

Molecular Weight

134.15 g/mol

InChI

InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2

InChI Key

GDSCATHLAGXCTR-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared substituents (fluorine, allene, or analogous groups) or aromatic frameworks.

Benzene, 1,2-propadienyl (Phenylallene)

  • Formula : C₉H₈ .
  • Key Differences :
    • Reactivity : The absence of fluorine reduces electron withdrawal, altering regioselectivity in reactions. For example, phenylallene undergoes electrophilic substitution at the ortho/para positions relative to the allene group, whereas the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" directs substitution to meta positions.
    • Molecular Orbitals : The HOMO (highest occupied molecular orbital) of phenylallene localizes at the C1-C2 moiety of the allene, enabling reactions like the oxa-Diels-Alder reaction . In contrast, the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" may perturb HOMO distribution, favoring interactions with electron-deficient partners.

1,2-Difluoro-4-[(1E)-1-propenyl]benzene

  • Structure : Benzene with two fluorine atoms (1,2-positions) and a 1-propenyl group (4-position).
  • CAS No.: 405-03-8 .
  • Key Differences: Substituent Effects: The propenyl group (C=C-CH₃) lacks the conjugated π-system of the allene, reducing orbital complexity. Steric Profile: The propenyl group’s single double bond imposes less steric strain compared to the allene’s linear geometry.

Benzene, 1-methyl-4-(1,1,2,2,2-pentafluoroethyl)

  • Structure : Benzene with a methyl group and a pentafluoroethyl (-CF₂CF₃) substituent.
  • CAS No.: 117081-46-6 .
  • Key Differences :
    • Electron-Withdrawing Strength : The pentafluoroethyl group is a stronger electron-withdrawing group than fluorine, drastically reducing aromatic ring electron density.
    • Applications : Such highly fluorinated compounds are often used in materials science (e.g., hydrophobic coatings), whereas "Benzene, 1-fluoro-4-(1,2-propadienyl)-" is more likely to serve as a synthon in organic synthesis due to its reactive allene group.

Reactivity and Orbital Interactions

The 1,2-propadienyl group in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" exhibits distinct reactivity compared to analogous substituents:

  • Orbital Interactions : The central allene carbon’s π-orbitals interact strongly with electron-rich partners. For example, in intramolecular oxa-Diels-Alder reactions, the allene’s HOMO overlaps with the carbonyl oxygen’s lone pairs, driving cycloaddition .
  • Competitive Pathways : In compounds like 3-methyl-1,2-butadienyl derivatives , competing interactions between C2-C3 π-orbitals and α-carbons reduce reaction selectivity . The linear allene in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" avoids such competition, enhancing reaction efficiency.

Data Table: Comparative Properties

Compound Name Substituents Molecular Formula Key Reactivity Feature Reference
Benzene, 1-fluoro-4-(1,2-propadienyl)- F (1), 1,2-propadienyl (4) C₉H₇F HOMO at C1-C2; fluorine-directed substitution
Phenylallene 1,2-propadienyl (no fluorine) C₉H₈ Electrophilic substitution at ortho/para
1,2-Difluoro-4-[(1E)-1-propenyl]benzene 2F (1,2), propenyl (4) C₉H₇F₂ Reduced π-conjugation; dual fluorine EWGs
4,4′-Difluorobibenzyl F (4,4′), ethane linker C₁₄H₁₂F₂ Bibenzyl framework; low ring activation

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